molecular formula C10H16N4 B1422906 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine CAS No. 1247748-92-0

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

Cat. No. B1422906
M. Wt: 192.26 g/mol
InChI Key: KZDVRUBEWMFQOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” is characterized by a six-membered piperidine ring attached to a 6-methylpyrimidin-4-yl group . The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10 (13-7-12-8)14-4-2-9 (11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” include a molecular weight of 265.19 . It is a powder at room temperature .

Scientific Research Applications

Dopamine D2 Receptor Modulation

Compounds with structural features similar to 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, particularly those with cyclic amine groups and aromatic moieties, have been explored for their potential in modulating dopamine D2 receptors. These receptors play a crucial role in neuropsychiatric disorders. Research has identified specific pharmacophores with high D2 receptor affinity, which are critical for the therapeutic modulation of schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Synthesis of N-heterocycles

The utility of chiral sulfinamides, closely related to the functional groups in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, in the stereoselective synthesis of amines and their derivatives has been documented. Specifically, tert-butanesulfinamide mediated asymmetric synthesis offers general access to a variety of N-heterocycles, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).

CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and modification of amine groups within MOFs, which could be structurally related to the amine functionality in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, highlight the relevance of such compounds in environmental applications and gas separation technologies (Lin et al., 2016).

Antitubercular Activity

Compounds bearing isonicotinoyl hydrazine structures, which share a conceptual similarity with the pyrimidinyl and piperidinyl moieties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, have been investigated for their antitubercular activity. Modifications of the isoniazid structure, leading to derivatives with enhanced activity against Mycobacterium tuberculosis, underscore the potential of such compounds in addressing tuberculosis (Asif, 2014).

Novel HIV-1 Reverse Transcriptase Inhibitors

Research on non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) has explored the impact of linker modification on antiviral activity. Compounds featuring linkers and functional groups akin to those in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine have shown potent activity against both wild-type and mutant strains of HIV-1. The design of new NNRTIs emphasizes the critical role of structural elements in enhancing antiviral efficacy (Zakharova, 2022).

Safety And Hazards

The safety information available indicates that “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDVRUBEWMFQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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